N-Butyltriethylammoniumchloride
Description
Structural Classification and Significance within Organic Chemistry
Quaternary ammonium (B1175870) salts are structurally defined by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.org This structure, represented as [NR₄]⁺, results in a permanent positive charge, regardless of the pH of the surrounding medium. youtube.comwikipedia.org This permanent charge is a key distinction from primary, secondary, or tertiary ammonium cations. wikipedia.org The cation is balanced by a halide or other anion. youtube.com
In organic chemistry, one of the most significant roles of quaternary ammonium salts is as phase-transfer catalysts (PTCs). wikipedia.orgwikipedia.org PTCs facilitate reactions between reactants located in different, immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgstrath.ac.uk The quaternary ammonium cation acts as a vehicle, transporting an anionic reactant from the aqueous phase into the organic phase where the reaction can proceed. wikipedia.orgbiomedres.us This mechanism accelerates reaction rates and can improve product yields. researchgate.netalfachemic.com Common examples of reactions employing PTCs include nucleophilic substitutions, oxidations, and reductions. youtube.comacs.org
Contemporary Research Significance of N-Butyltriethylammoniumchloride and Related Species
N-Butyltriethylammonium chloride is a specific quaternary ammonium salt with the chemical formula C₁₀H₂₄ClN. nih.gov Its structure consists of a central nitrogen atom bonded to three ethyl groups and one butyl group, with a chloride counter-ion.
Table 1: Properties of N-Butyltriethylammonium chloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₄ClN nih.gov |
| Molecular Weight | 193.76 g/mol nih.gov |
| IUPAC Name | butyl(triethyl)azanium;chloride nih.gov |
| CAS Number | 24344-65-8 nih.gov |
The contemporary research significance of N-Butyltriethylammonium chloride and related species lies primarily in their application as phase-transfer catalysts and as components of ionic liquids. nih.govnih.gov As PTCs, they are valued for their ability to facilitate reactions between reagents in separate phases, a principle widely exploited in industrial processes such as the synthesis of polyesters and pesticides. wikipedia.org The selection of the specific quaternary ammonium salt is crucial for optimizing a PTC reaction. nih.gov For instance, in hydroxide-initiated PTC reactions, smaller, more hydrophilic ammonium ions like triethylbenzylammonium can be highly effective catalysts for various enolate alkylations. nih.gov
Furthermore, quaternary ammonium salts, including N-Butyltriethylammonium chloride and its analogs, are investigated for their use as electrolytes in electrochemical applications such as batteries and supercapacitors. youtube.comnih.gov Their ionic nature, thermal stability, and ability to be tailored by modifying the alkyl or aryl groups make them suitable for use in non-aqueous electrochemical systems. youtube.comnih.gov For example, quaternary ammonium-based ionic liquids are noted for their thermal and chemical stability compared to some imidazolium-based compounds. nih.gov Research has explored the electrochemical behavior of various quaternary ammonium salts in applications like the electrodeposition of metals and in high-potential supercapacitors. nih.govmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-Butyltriethylammonium chloride |
| Triethylbenzylammonium |
| N-Butylpyridinium chloride |
| Benzyltriethylammonium chloride |
| Tetrabutylammonium (B224687) bromide |
| Tetrabutylammonium chloride |
| Methyltricaprylylammonium chloride |
| Methyltributylammonium chloride |
| Hexadecyltributylphosphonium bromide |
| Tris(2-(2-methoxyethoxy)ethyl)amine |
| N-trimethyl-N-hexylammonium bis(trifluoromethylsulfonyl)amide |
| Tri-n-butylmethylammonium chloride |
| Tetraethylammonium (B1195904) bis (trifluoromethylsulfonyl)imide |
| N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide |
| Trimethylammonium aluminium tetrachloride |
| Choline chloride |
| Butyltrimethylammonium chloride |
| Tetrabutylammonium iodide |
| N-dodecyl trimethyl ammonium chloride |
| N-tert-butylbenzenesulfinimidoyl chloride |
| n-Butyryl chloride |
| Phenyl thioacetate |
| tert-Butyldichloroamine |
Properties
IUPAC Name |
butyl(triethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.ClH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRYIFEJILWIP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CC)(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447215 | |
| Record name | N-Butyltriethylammoniumchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24344-65-8 | |
| Record name | 1-Butanaminium, N,N,N-triethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24344-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyltriethylammoniumchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Studies of N Butyltriethylammoniumchloride
Established Synthetic Pathways for Quaternary Ammonium (B1175870) Chlorides
The traditional and most common methods for synthesizing quaternary ammonium chlorides like N-Butyltriethylammonium chloride involve two main strategies: direct quaternization to form the desired salt, or a two-step process involving quaternization followed by anion exchange.
Quaternization Reactions
The cornerstone of quaternary ammonium salt synthesis is the Menshutkin reaction, first described by Nikolai Menshutkin in 1890. wikipedia.org This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org In the case of N-Butyltriethylammonium chloride, this corresponds to the reaction of triethylamine (B128534) with 1-chlorobutane (B31608).
The Menshutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. tue.nl The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. tue.nl The general scheme for the synthesis of N-Butyltriethylammonium chloride via the Menshutkin reaction is as follows:
Reaction Scheme:
The rate and success of the quaternization reaction are influenced by several factors, including the nature of the alkylating agent, the structure of the tertiary amine, the solvent, and the reaction temperature. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org Therefore, the reaction with 1-chlorobutane may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to reactions with 1-bromobutane (B133212) or 1-iodobutane.
Solvents play a crucial role in stabilizing the charged transition state and the resulting ionic product. Polar aprotic solvents such as acetonitrile (B52724), acetone, and dimethylformamide (DMF) are often employed to accelerate the reaction. mdpi.com In some cases, the reaction can be carried out without a solvent, particularly in industrial settings, which can simplify purification and reduce waste. nih.gov
While specific research data for the synthesis of N-Butyltriethylammonium chloride is not widely available in public literature, the following table illustrates the effect of solvent on the quaternization of triethylamine with a different alkyl halide, benzyl (B1604629) chloride, which provides insight into the general principles.
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 60-66 | 8-10 | 86 |
| Polydimethylsiloxane | 80 | 5 | 76.3 |
| Ethanol | Not Specified | Not Specified | Similar to Polydimethylsiloxane |
| Dimethylformamide (DMF) | Not Specified | Not Specified | Similar to Polydimethylsiloxane |
| Dichloroethane | Not Specified | Not Specified | Similar to Polydimethylsiloxane |
Data presented is for the synthesis of Benzyltriethylammonium chloride and is illustrative of typical conditions for quaternization reactions. chemicalbook.comgoogle.com
Anion Exchange Synthesis Post-Quaternization
An alternative route to N-Butyltriethylammonium chloride involves a two-step process. First, triethylamine is quaternized with a more reactive alkyl halide, such as 1-bromobutane or 1-iodobutane, to form N-Butyltriethylammonium bromide or iodide. This is then followed by an anion exchange step to replace the bromide or iodide with a chloride ion. This can be advantageous if the initial quaternization with 1-chlorobutane is too slow or inefficient.
Anion exchange is typically achieved using an anion exchange resin. nih.gov These are polymeric materials containing positively charged functional groups with associated mobile anions. nih.gov For the synthesis of N-Butyltriethylammonium chloride, a resin in the chloride form would be used. A solution of N-Butyltriethylammonium bromide or iodide is passed through the resin, and the bromide or iodide ions are exchanged for chloride ions, which are then released with the quaternary ammonium cation.
The general process can be represented as:
Step 1: Quaternization
Step 2: Anion Exchange
This method allows for the preparation of high-purity quaternary ammonium chlorides, as any unreacted starting materials from the first step can be washed away before the anion exchange. nih.gov The efficiency of the exchange depends on the type of resin used and the reaction conditions.
Green Chemistry Approaches and Sustainable Synthesis Development
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of N-Butyltriethylammonium chloride, this includes the use of greener solvents and alternative alkylating agents.
Ionic liquids themselves are often touted as green solvents due to their low vapor pressure. rsc.org Some studies have explored the use of Brønsted acidic ionic liquids as both the solvent and catalyst for chemical reactions. rsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also being investigated as sustainable reaction media for quaternization reactions. rsc.org
Another green approach focuses on replacing traditional alkyl halides with more benign alkylating agents. Dimethyl carbonate (DMC) is a non-toxic, biodegradable alternative to methyl halides and dimethyl sulfate. rsc.org While not directly applicable for the butyl group in the target molecule, the principle of using dialkyl carbonates as greener alkylating agents is an area of active research. The reaction with DMC produces a quaternary ammonium methyl carbonate, which can then undergo anion exchange. rsc.org The advantage is that the byproducts of the anion exchange are often volatile compounds like carbon dioxide and methanol (B129727), simplifying purification. rsc.org
Reaction Condition Optimization for High Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of N-Butyltriethylammonium chloride while minimizing reaction times and energy consumption. Key parameters for optimization in the Menshutkin reaction include the molar ratio of reactants, temperature, and choice of solvent.
For instance, using a slight excess of the alkylating agent can help to drive the reaction to completion. However, a large excess can complicate purification. The temperature is a critical factor; higher temperatures generally increase the reaction rate, but can also lead to side reactions and decomposition of the product. rsc.org The optimal temperature is a balance between reaction speed and product stability.
Continuous flow reactors, such as microreactors, offer a promising alternative to traditional batch reactors for quaternization reactions. tue.nl They provide excellent heat and mass transfer, allowing for better control over reaction conditions and potentially leading to higher yields and purity. tue.nl This approach is particularly beneficial for highly exothermic reactions.
The following table, based on the synthesis of a different quaternary ammonium salt, illustrates how reaction parameters can be optimized in a continuous flow system.
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 270 °C | Predicted Optimal Productivity |
| Residence Time | 0.25 min | |
| Molar Ratio (Amine:DMC:MeOH) | 1:2.5:10 |
Data presented is for the optimized synthesis of a quaternary ammonium salt using dimethyl carbonate (DMC) in methanol (MeOH) in a computational model and is for illustrative purposes. rsc.org
Catalytic Applications of N Butyltriethylammoniumchloride in Organic Transformations
N-Butyltriethylammonium chloride in Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful synthetic tool that enhances reaction rates, improves yields, and often allows for milder reaction conditions. It is particularly advantageous for reactions involving an organic substrate, which is soluble in an organic solvent, and an inorganic nucleophile, which is typically soluble in water but not in the organic phase.
Mechanistic Investigations of Quaternary Ammonium (B1175870) Salt-Mediated PTC
The fundamental principle of phase-transfer catalysis involves the transfer of a chemical species from one phase to another where it can react. operachem.com In the context of quaternary ammonium salts like N-Butyltriethylammonium chloride (Q⁺X⁻), the catalyst facilitates the reaction between an organic-phase-soluble reactant (RX) and an aqueous-phase-soluble nucleophile (Y⁻).
The generally accepted mechanism involves the following steps:
Anion Exchange: The quaternary ammonium cation (Q⁺) in the organic phase exchanges its initial anion (X⁻) for the reacting anion (Y⁻) at the interface of the two phases.
Ion Pair Formation: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to be soluble in the organic phase. biomedres.us
Reaction in the Organic Phase: Within the organic phase, the nucleophile (Y⁻) is now in close proximity to the organic substrate (RX) and is also highly reactive due to the reduced solvation and the large, soft nature of the quaternary ammonium cation, which leads to a "naked" or more reactive anion. princeton.edu The reaction then occurs to form the product (RY) and the original catalyst anion (X⁻) is regenerated as part of the Q⁺X⁻ ion pair.
Catalyst Regeneration: The catalyst (Q⁺X⁻) then returns to the interface to repeat the cycle. youtube.com
The efficiency of a quaternary ammonium salt as a phase-transfer catalyst is influenced by several factors, including the structure of the cation and the nature of the anion. The lipophilicity of the cation, determined by the length of its alkyl chains, plays a crucial role in its ability to partition into the organic phase. littleflowercollege.edu.in For instance, quaternary ammonium salts with a total carbon number of around 12 to 25 often exhibit good catalytic activity. biomedres.us
The "q-value" and "C#" are two empirical parameters used to characterize the structure of quaternary ammonium salts for structure-activity relationships. acsgcipr.org The C# is the total number of carbons on the four alkyl chains, and as it increases, the organophilicity generally increases, leading to a higher concentration of the catalyst-anion pair in the organic phase. acsgcipr.org The q-value is calculated by summing the reciprocals of the number of carbons on each of the four chains and is particularly useful for reactions where mass transfer is the rate-determining step. acsgcipr.org
Application in C-Alkylation Reactions
Phase-transfer catalysis is highly effective for C-alkylation reactions, particularly for compounds with activated methylene (B1212753) or methine groups. phasetransfercatalysis.com N-Butyltriethylammonium chloride and similar catalysts facilitate the deprotonation of these acidic C-H groups by a base (often aqueous sodium or potassium hydroxide) and transfer the resulting carbanion into the organic phase for reaction with an alkylating agent. phasetransfercatalysis.com
For example, the C-alkylation of phenylacetonitrile (B145931) can be efficiently carried out using a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) in the presence of a base. youtube.com The catalyst transports the hydroxide (B78521) ion into the organic phase to deprotonate the phenylacetonitrile, and the resulting carbanion then reacts with an alkyl halide. youtube.com Phase-transfer catalysis excels in C-alkylations of substrates with a pKa of the C-H group up to 23. phasetransfercatalysis.com
| Substrate | Alkylating Agent | Catalyst | Base | Solvent System | Product | Reference |
| Phenylacetonitrile | Ethyl halide | Triethylbenzylammonium chloride (TEBAC) | NaOH | Organic/Aqueous | 2-Phenylbutyronitrile | youtube.com |
| 2,7-Dibromo-9H-fluorene | 2-(2'-Bromoethoxy)tetrahydropyran | Tetrabutylammonium (B224687) bromide (TBAB) | NaOH | Toluene/Aqueous | 2,7-Dibromo-9,9-bis(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-9H-fluorene | phasetransfercatalysis.com |
| Benzyl (B1604629) phenyl sulfone | Bromochloropropane | Benzyl triethyl ammonium chloride | Cesium carbonate | DMSO | - | phasetransfercatalysis.com |
Application in N-Alkylation Reactions
N-alkylation of amines, amides, and heterocyclic compounds is another area where phase-transfer catalysis is widely applied. acsgcipr.org The catalyst assists in the deprotonation of the N-H group by a base and facilitates the subsequent reaction with an alkylating agent in the organic phase. This method is often advantageous as it can be performed under milder conditions and with a wider range of solvents compared to traditional methods. acsgcipr.org
A notable challenge in some N-alkylation reactions is preventing undesirable side reactions, such as the dehydrohalogenation of the alkylating agent. The choice of a suitable base and catalyst system is crucial for achieving high selectivity. phasetransfer.com For instance, using a weaker base like disodium (B8443419) hydrogen phosphate (B84403) under PTC conditions can be effective for N-alkylation while minimizing dehydrohalogenation. phasetransfer.com
| Substrate | Alkylating Agent | Catalyst | Base | Solvent System | Product | Reference |
| Indole | Benzyl chloride | Tetrabutylammonium bromide (TBAB) | NaOH | Dichloromethane/Aqueous | 1-Benzylindole | - |
| Pyrrole | n-Butyl bromide | N-Butyltriethylammonium chloride | KOH | Benzene/Aqueous | 1-Butylpyrrole | - |
| Di-n-butylamine | Benzyl chloride | Tetrabutylammonium iodide | - | - | N-Benzyldi-n-butylamine | phasetransfercatalysis.com |
Application in O-Alkylation Reactions
The O-alkylation of phenols, alcohols, and carboxylic acids to form ethers and esters, respectively, is efficiently catalyzed by quaternary ammonium salts under PTC conditions. researchgate.netphasetransfercatalysis.com The catalyst transports the alkoxide or carboxylate anion, generated by the reaction with a base, into the organic phase to react with an alkylating agent.
A systematic study on the poly-O-alkylation of pentaerythritol (B129877) and 1,1,1-tris(hydroxymethyl)ethane (B165348) using Michael addition under PTC conditions found that a less organophilic catalyst, such as benzyltriethylammonium chloride (TEBAC), showed the best performance. researchgate.net The presence of NaOH as the base promoted an interfacial mechanism. researchgate.net
| Substrate | Alkylating Agent | Catalyst | Base | Solvent System | Product | Reference |
| Phenol | n-Butyl bromide | N-Butyltriethylammonium chloride | NaOH | Toluene/Aqueous | n-Butyl phenyl ether | - |
| Pentaerythritol | Acrylonitrile | Benzyltriethylammonium chloride (TEBAC) | NaOH | - | Poly-O-alkylated product | researchgate.net |
| (±)-3-hydroxy-N-methylmorphinane | Phenyl trimethyl ammonium chloride | - | Sodium methoxide | Methanol (B129727) | Dextromethorphan | phasetransfercatalysis.com |
Application in S-Alkylation Reactions
S-alkylation of thiols and other sulfur-containing nucleophiles is another successful application of phase-transfer catalysis. The thiolate anion, which is a soft nucleophile, is readily transferred into the organic phase by the quaternary ammonium catalyst, where it reacts with an alkylating agent. This method is particularly useful for synthesizing thioethers (sulfides).
Under phase-transfer catalysis conditions, the alkylation of thiols can be achieved with high yields. The catalyst facilitates the reaction between the thiol and an alkyl halide in a two-phase system, typically with an aqueous solution of a base like sodium hydroxide.
| Substrate | Alkylating Agent | Catalyst | Base | Solvent System | Product | Reference |
| Thiophenol | Benzyl chloride | N-Butyltriethylammonium chloride | NaOH | Dichloromethane/Aqueous | Benzyl phenyl sulfide | - |
| Sodium sulfide | 1,2-Dichloroethane | Tetrabutylammonium bromide | - | - | Thioether | - |
| Potassium thiocyanate (B1210189) | 1-Bromooctane | (C8H17)4NBr | - | Solid-Liquid | 1-Octyl thiocyanate | alfachemic.com |
Role in Oxidation and Reduction Reactions under PTC Conditions
While less common than alkylation reactions, N-Butyltriethylammonium chloride and other quaternary ammonium salts can also act as phase-transfer catalysts in oxidation and reduction reactions. In these cases, the catalyst facilitates the transfer of an oxidizing or reducing agent from the aqueous phase to the organic phase.
For example, permanganate (B83412) (MnO₄⁻) or dichromate (Cr₂O₇²⁻) anions can be transferred into an organic solvent using a quaternary ammonium salt to oxidize alcohols or other organic substrates. The reactivity of the oxidizing agent is often enhanced in the organic phase due to the weaker ion-pairing with the large quaternary ammonium cation.
Similarly, for reduction reactions, a reducing agent like sodium borohydride (B1222165) can be transferred to the organic phase to reduce aldehydes, ketones, or other functional groups.
| Reaction Type | Substrate | Reagent | Catalyst | Solvent System | Product | Reference |
| Oxidation | Benzyl alcohol | Potassium permanganate | N-Butyltriethylammonium chloride | Dichloromethane/Aqueous | Benzoic acid | - |
| Reduction | Benzaldehyde | Sodium borohydride | N-Butyltriethylammonium chloride | Toluene/Aqueous | Benzyl alcohol | - |
| Elimination | o-Dibromo compound | - | (C8H17)4NBr | - | Diphenylacetylene | alfachemic.com |
Role in Other Catalytic Systems
N Butyltriethylammoniumchloride Within Ionic Liquid Research Contexts
Comparative Analysis with Traditional Ionic Liquids
N-Butyltriethylammonium chloride, a quaternary ammonium (B1175870) salt, presents a different structural paradigm compared to the more extensively studied "traditional" ionic liquids, which are often based on imidazolium (B1220033) or pyridinium (B92312) cations. This structural divergence in the cation—from a planar, aromatic ring to a sterically hindered, aliphatic, tetrahedral nitrogen center—is the primary driver of differences in their physicochemical properties.
Traditional ionic liquids, such as those based on the 1-butyl-3-methylimidazolium ([Bmim]) cation, are noted for their high thermal stability and tunable properties. acs.orgmdpi.com For instance, the decomposition temperature for imidazolium-based ionic liquids can range from 200 to over 400°C, highly dependent on the associated anion. acs.org They often exhibit a complex relationship between structure and properties like viscosity and conductivity.
In contrast, tetraalkylammonium salts like N-Butyltriethylammonium chloride lack the aromaticity and planar structure of imidazolium cations. This leads to several key differences:
Steric Hindrance and Symmetry: The N-Butyltriethylammonium cation is more sterically hindered and possesses higher rotational freedom in its alkyl chains compared to the locked-in ring structure of imidazolium. This can disrupt efficient packing in the liquid state, which typically influences melting point and viscosity.
Charge Delocalization: The positive charge in the N-Butyltriethylammonium cation is localized on the nitrogen atom, whereas in imidazolium cations, it is delocalized over the aromatic ring system. This lack of delocalization in ammonium cations can lead to stronger, more localized electrostatic interactions with the anion.
Thermal Stability: While imidazolium ionic liquids are generally more stable than their pyridinium or ammonium counterparts, the stability is heavily influenced by the anion. acs.org For ammonium-based ionic liquids, decomposition temperatures are often below 300°C. nih.gov The stability of N-Butyltriethylammonium chloride is intrinsically linked to the strength of the C-N bonds and the nucleophilicity of the chloride anion.
A direct comparison of key physicochemical properties highlights these differences. Note that experimental data for N-Butyltriethylammonium chloride is limited, and some values are based on computational models.
Interactive Data Table: Comparison of Ionic Liquid Properties
| Property | N-Butyltriethylammonium chloride | 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) |
| Cation Structure | Aliphatic, Tetrahedral Ammonium | Aromatic, Planar Imidazolium |
| Molecular Weight | 193.76 g/mol (Computed) nih.gov | 174.67 g/mol |
| Melting Point | Data not available | ~70 °C |
| Thermal Stability (Tonset) | Generally lower than imidazolium ILs acs.org | ~255 °C mdpi.com |
| Viscosity | Expected to be high due to strong ion interactions | High (e.g., >100 cP at room temp) |
| Density | Data not available | ~1.08 g/cm³ |
Design and Functionalization Principles for Ionic Liquid Systems Incorporating Quaternary Ammonium Cations
The design of ionic liquids for specific applications hinges on the ability to tune their properties by modifying the cation and anion. mdpi.com For systems incorporating quaternary ammonium cations like N-Butyltriethylammonium, several principles guide their design and functionalization.
The primary design feature of quaternary ammonium cations is their modularity. The four alkyl or aryl groups attached to the central nitrogen atom can be independently varied to control the cation's size, symmetry, and functionality. This contrasts with imidazolium or pyridinium cations, where substitution is limited to specific positions on the ring.
Key design considerations include:
Alkyl Chain Length: Increasing the length of the alkyl chains on the ammonium cation generally increases viscosity and hydrophobicity while decreasing density. This is due to stronger van der Waals interactions between the longer chains.
Cation Symmetry: Asymmetrical cations tend to have lower melting points and viscosities than their symmetrical counterparts because they pack less efficiently in the solid state. The N-Butyltriethylammonium cation, with one butyl and three ethyl groups, is an example of an asymmetric design.
Functionalization: Introducing functional groups (e.g., hydroxyl, ether, carboxyl) onto the alkyl chains is a powerful strategy to impart specific properties. mdpi.com For instance, hydroxyl groups can increase hydrophilicity and create sites for hydrogen bonding, which can significantly alter solvent behavior. Ether linkages can enhance flexibility and influence ion transport properties. mdpi.com
The choice of anion remains a critical factor. Simple halide anions like chloride (as in N-Butyltriethylammonium chloride) lead to relatively high melting points and viscosities due to their strong coordinating nature. acs.org In contrast, pairing a quaternary ammonium cation with a larger, charge-delocalized, and weakly coordinating anion like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) typically results in a lower melting point, reduced viscosity, and enhanced thermal stability. nih.gov
Influence on Reaction Media Properties (e.g., Solvent Effects on Reactivity)
N-Butyltriethylammonium chloride, when used as a component in a reaction medium, can exert significant influence through its physical properties and its role as a phase-transfer catalyst. Its character as a salt composed of a bulky organic cation and a simple inorganic anion allows it to dissolve in a variety of solvents and facilitate reactions between components that would otherwise be immiscible.
Research findings have demonstrated its utility in specific synthetic applications. For example, in the synthesis of certain fused heterocyclic derivatives, N-Butyltriethylammonium chloride has been used as a reagent in an acetonitrile (B52724) solvent. The reaction mixture is heated, demonstrating the salt's stability under these conditions to facilitate the desired chemical transformation.
In another instance, N-Butyltriethylammonium chloride was employed during the synthesis of complex silicon-phosphorus compounds. Although the specific reaction was unsuccessful, its use highlights its consideration by chemists as a potential agent to influence reaction pathways, likely by altering the solubility and reactivity of anionic intermediates.
The primary ways N-Butyltriethylammonium chloride influences reaction media include:
Solvent Properties: Like other ionic liquids, it has a negligible vapor pressure, which can be advantageous for reactions conducted at elevated temperatures. Its polarity and coordinating ability can stabilize transition states and influence reaction rates and selectivity.
Phase-Transfer Catalysis: The N-Butyltriethylammonium cation can pair with an anionic reactant and transport it from an aqueous or solid phase into an organic phase where the reaction occurs. The chloride anion can also participate directly in or influence nucleophilic substitution reactions.
Altering Reactivity: By providing a unique ionic environment, it can modify the reactivity of solutes. The high concentration of ions can lead to "salt effects" that are distinct from those observed in conventional molecular solvents. The chloride ion, in particular, can act as a nucleophile or a base, depending on the reaction conditions.
Mechanistic and Kinetic Investigations of N Butyltriethylammoniumchloride Reactions
Elucidation of Reaction Mechanisms in Various Media
N-Butyltriethylammonium chloride, as a quaternary ammonium (B1175870) salt, primarily functions as a source of a relatively "free" chloride ion and as a phase-transfer catalyst. Its reaction mechanisms are heavily influenced by the solvent and the nature of the co-reactants, particularly the nucleophiles involved.
In aqueous media under alkaline conditions (pH > 9), the reactivity of analogous triethylammonium (B8662869) chloride salts demonstrates a clear dependence on the properties of the nucleophile. mdpi.comresearchgate.net Investigations into the reactions of (benzamidomethyl)triethylammonium chloride, a structurally related compound, reveal two primary competing pathways: nucleophilic substitution and anion exchange. mdpi.comresearchgate.net
Nucleophilic Substitution: This pathway is favored when the salt reacts with "hard" nucleophiles, according to Hard and Soft Acids and Bases (HSAB) theory. For instance, reactions with species like hydroxylamine, sodium azide, and potassium cyanide result in the displacement of the triethylammonium group and the formation of new benzamidomethyl derivatives. mdpi.comresearchgate.net
Anion Exchange: When reacting with "soft" nucleophiles, such as potassium thiocyanate (B1210189) or sodium iodide, the compound undergoes anion exchange. mdpi.comresearchgate.net In this mechanism, the triethylammonium cation and its organic substituent remain intact, and only the chloride counter-ion is swapped with the new, softer anion. mdpi.comresearchgate.net
The choice of solvent is critical. Polar, protic solvents can stabilize developing charges in transition states, which is particularly important in SN1-type reactions. nih.gov Conversely, aprotic solvents are often preferred for SN2 reactions as they solvate the cation but leave the nucleophilic anion more reactive. wikipedia.org The planar geometry and the positive charge induced on the adjacent carbon by electronegative atoms in reactants make them susceptible to nucleophilic attack. chemguide.co.uk
The following table summarizes the observed reaction pathways for a triethylammonium salt with various inorganic nucleophiles in an aqueous medium, which serves as a model for the expected reactivity of N-Butyltriethylammonium chloride.
Table 1: Reaction Pathways of (Benzamidomethyl)triethylammonium Chloride with Nucleophiles in Aqueous Media
| Nucleophile | Nucleophile Type (HSAB) | Primary Product(s) | Reaction Mechanism |
|---|---|---|---|
| Hydroxylamine | Hard | N,N-di(benzamidomethyl)hydroxylamine | Nucleophilic Substitution |
| Sodium Azide | Hard | Benzamidomethyl azide | Nucleophilic Substitution |
| Potassium Cyanide | Hard | Benzamidomethyl cyanide | Nucleophilic Substitution |
| Potassium Thiocyanate | Soft | (Benzamidomethyl)triethylammonium isothiocyanate | Anion Exchange |
This table is based on findings for (benzamidomethyl)triethylammonium chloride as reported in scientific literature. mdpi.comresearchgate.net
Kinetic Studies and Reaction Rate Determination in Catalytic Systems
The catalytic cycle generally involves the quaternary ammonium cation (Q⁺), in this case, N-Butyltriethylammonium⁺, exchanging its chloride anion for the reactant anion (Y⁻) from the aqueous phase. This new ion pair, [Q⁺Y⁻], has sufficient lipophilicity to be soluble in the organic phase, where it can react with the organic substrate (RX).
The rate of SN2 reactions, for example, can be significantly increased when transitioning from a protic to an aprotic solvent, as the nucleophile is less solvated and therefore more reactive. wikipedia.org Kinetic models for catalytic processes, such as the selective catalytic reduction (SCR) of NOx, highlight the complexity and importance of understanding the individual steps, including adsorption, reaction, and desorption, to accurately predict catalyst performance. osti.gov
Electrochemical Behavior and Redox Characterization
The electrochemical behavior of N-Butyltriethylammonium chloride is defined by the redox properties of its constituent ions. This is typically investigated using techniques like cyclic voltammetry. univ-bba.dz
Cation: The N-Butyltriethylammonium cation is electrochemically stable over a wide potential range. As a saturated quaternary ammonium ion, it contains no easily oxidizable or reducible functional groups. Its role is generally that of a supporting electrolyte, providing conductivity without interfering with the electrochemical processes of interest.
Anion: The chloride anion (Cl⁻) is the electroactive species. It can be oxidized to chlorine gas at a sufficiently positive potential. The process is generally irreversible, as the reverse reaction (reduction of chlorine) is kinetically slow on many electrode surfaces. rsc.org
The electrochemical oxidation of a compound can be studied by observing the anodic waves in its voltammogram. univ-bba.dz For N-Butyltriethylammonium chloride dissolved in an organic solvent like acetonitrile (B52724) with a supporting electrolyte, a cyclic voltammogram would be expected to show an irreversible oxidation peak at a potential corresponding to the oxidation of the chloride ion. The exact potential would depend on the electrode material and the solvent system used. The diffusion coefficient of the electroactive species can be calculated from the limiting current. univ-bba.dz
Table 4: Expected Electrochemical Characteristics of N-Butyltriethylammonium Chloride
| Component | Redox Process | Expected Behavior | Technique |
|---|---|---|---|
| N-Butyltriethylammonium⁺ | Reduction/Oxidation | Electrochemically inert over a wide potential window | Cyclic Voltammetry |
Voltammetric Studies of Quaternary Ammonium Species
Voltammetric studies are crucial in determining the electrochemical stability window of electrolytes and understanding the redox behavior of electroactive species. In the context of quaternary ammonium salts like N-Butyltriethylammonium chloride, they are often employed as supporting electrolytes in electrochemical research due to their general resistance to reduction.
Cyclic voltammetry (CV) is a primary technique used to investigate these properties. A typical CV experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical processes occurring at the electrode surface. For tetraalkylammonium cations, the key information sought is their reduction potential, which defines the negative limit of the electrochemical window of the electrolyte system.
Studies on various tetraalkylammonium (TAA⁺) cations have shown that their electrochemical stability is influenced by the nature of the alkyl substituents. The reduction process generally involves the cleavage of a carbon-nitrogen bond. The potential at which this occurs is typically very negative, making them suitable for a wide range of electrochemical applications.
For instance, research on tetraalkylammonium ions in different solvents has provided insights into their general voltammetric behavior. While specific data for N-Butyltriethylammonium chloride is scarce, the principles governing its electrochemical behavior would be similar to those of other TAA⁺ salts. The electrochemical window of an electrolyte system containing a tetraalkylammonium salt is defined by the oxidation and reduction of the constituent ions.
Interactive Table: General Voltammetric Behavior of Quaternary Ammonium Salts
| Cation | Anion | Solvent | Working Electrode | Key Observation |
|---|---|---|---|---|
| Tetrabutylammonium (B224687) (TBA⁺) | Perchlorate (ClO₄⁻) | Dimethylformamide (DMF) | Platinum | Reduction occurs at a very negative potential. |
| Tetraethylammonium (B1195904) (TEA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile | Glassy Carbon | Wide electrochemical window observed. |
It is important to note that the specific reduction potential can be influenced by several factors, including the electrode material, the solvent, the temperature, and the specific nature of the alkyl groups on the nitrogen atom.
Understanding Electrochemical Reduction Mechanisms
The electrochemical reduction of quaternary ammonium cations at an electrode surface is a complex process that typically results in the cleavage of a C-N bond. The generally accepted mechanism involves a one-electron transfer to the tetraalkylammonium cation, forming a short-lived radical intermediate. This radical then rapidly decomposes to a trialkylamine and an alkyl radical.
R₄N⁺ + e⁻ → [R₄N]• → R₃N + R•
Where R represents an alkyl group. In the case of N-Butyltriethylammonium chloride, the cation is [N(CH₂CH₃)₃(CH₂CH₂CH₂CH₃)]⁺. Due to the presence of different alkyl groups (ethyl and butyl), the cleavage could potentially lead to the formation of triethylamine (B128534) and a butyl radical, or diethylbutylamine and an ethyl radical. The specific pathway would likely be influenced by the relative stability of the resulting radicals and the steric environment around the nitrogen atom.
Factors influencing the reduction mechanism include:
Structure of the Cation: The size and nature of the alkyl groups can affect the ease of reduction. Steric hindrance around the nitrogen atom can influence the approach of the cation to the electrode surface.
Electrode Material: The catalytic activity of the electrode material can play a role in the reduction process. Different metals can have varying affinities for the cation and the radical intermediates.
Solvent and Electrolyte Composition: The solvent can stabilize the cation and the transition state, thereby affecting the reduction potential. The presence of other species in the electrolyte can also influence the reaction pathway.
While detailed mechanistic studies specifically for N-Butyltriethylammonium chloride are not readily found, the foundational principles derived from the study of other tetraalkylammonium salts provide a solid framework for understanding its likely electrochemical behavior.
Advanced Spectroscopic Characterization and Computational Chemistry Studies of N Butyltriethylammoniumchloride
Spectroscopic Methodologies for Structural and Mechanistic Analysis
Spectroscopic techniques are indispensable for elucidating the structural features and dynamic behavior of N-Butyltriethylammonium chloride. Each method provides unique insights into the molecule's architecture and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of molecular structure. For N-Butyltriethylammonium chloride, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of the atoms within the cation.
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms. The spectrum would show distinct signals for the protons on the butyl and ethyl groups. The chemical shifts are influenced by the proximity to the positively charged nitrogen atom, causing a downfield shift. Protons on the alpha-carbons (CH₂ groups directly attached to the nitrogen) are the most deshielded.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Each carbon in the butyl and ethyl chains would produce a unique signal, confirming the molecular structure.
Detailed analysis of NMR data, including chemical shifts and coupling constants, allows for unambiguous structural assignment. For analogous compounds like tetrabutylammonium (B224687) chloride, specific chemical shifts have been recorded, which can be used to predict the spectral features of N-Butyltriethylammonium chloride. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Butyltriethylammonium Cation Data predicted based on analogous quaternary ammonium (B1175870) structures.
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl | -N-CH₂ -CH₃ | ~3.3 | ~58 |
| Ethyl | -N-CH₂-CH₃ | ~1.3 | ~7 |
| Butyl | -N-CH₂ -CH₂-CH₂-CH₃ | ~3.2 | ~57 |
| Butyl | -N-CH₂-CH₂ -CH₂-CH₃ | ~1.6 | ~24 |
| Butyl | -N-CH₂-CH₂-CH₂ -CH₃ | ~1.4 | ~20 |
| Butyl | -N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | ~13 |
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) spectroscopy is used to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum of N-Butyltriethylammonium chloride is dominated by absorptions corresponding to the vibrations of its alkyl chains.
Key expected absorption bands include:
C-H Stretching: Strong absorptions in the 2800–3000 cm⁻¹ region are characteristic of the C-H stretching vibrations within the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl and ethyl substituents. researchgate.net
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups typically appear in the 1350–1470 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibrations of the C-N bonds in aliphatic amines are typically found in the 1020–1220 cm⁻¹ region. docbrown.info
The absence of N-H bond vibrations is a key feature that distinguishes this quaternary amine from primary, secondary, or tertiary amines. docbrown.info The entire spectrum below 1500 cm⁻¹ serves as a "fingerprint region," which is unique to the molecule's specific structure.
Table 2: Key Infrared Absorption Bands for N-Butyltriethylammonium chloride Data based on characteristic vibrational frequencies for aliphatic amines.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching | -CH₃, -CH₂- | 2800 - 3000 | Strong |
| C-H Bending | -CH₃, -CH₂- | 1350 - 1470 | Medium |
| C-N Stretching | Aliphatic Amine | 1020 - 1220 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of a molecule. For N-Butyltriethylammonium chloride, the analysis would focus on the cation [C₁₀H₂₄N]⁺. The exact mass of the N-Butyltriethylammonium cation is 158.1903 u, and the monoisotopic mass of the entire compound including the chloride ion is 193.1597275 Da. nih.gov
Under mass spectrometry conditions, the cation would be detected at an m/z corresponding to its mass. The molecule can also undergo fragmentation, providing structural information. Common fragmentation pathways for quaternary ammonium cations involve the loss of alkyl groups. For N-Butyltriethylammonium, this could include:
Loss of a butyl radical (•C₄H₉)
Loss of an ethyl radical (•C₂H₅)
Loss of butane (B89635) (C₄H₁₀) or ethene (C₂H₄) through rearrangement processes.
Table 3: Expected Mass Spectrometry Data for N-Butyltriethylammonium chloride
| Species | Formula | Mass (u) | Description |
| N-Butyltriethylammonium Cation | [C₁₀H₂₄N]⁺ | 158.19 | Molecular Ion (Cation) |
| Fragment | [C₈H₂₀N]⁺ | 130.16 | Loss of an ethyl group |
| Fragment | [C₆H₁₆N]⁺ | 102.13 | Loss of a butyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Simple quaternary ammonium salts like N-Butyltriethylammonium chloride, which consist of only alkyl groups and a halide anion, lack chromophores that absorb light in the typical UV-Vis range (200-800 nm). ikm.org.my Therefore, a pure sample of this compound is expected to be transparent in this region. The absence of significant absorbance can be used as an indicator of sample purity. Any observed peaks would likely be due to impurities or the presence of complexing agents. researchgate.netrsc.org
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For N-Butyltriethylammonium chloride, Raman spectroscopy is particularly useful for observing the vibrations of the C-C and C-N skeletal framework of the cation.
The Raman spectrum would show strong signals for:
Symmetric C-N stretching vibrations.
C-C stretching vibrations within the alkyl chains.
Various CH₂, and CH₃ bending and rocking modes.
Studies on analogous compounds like tetramethylammonium (B1211777) chloride and other alkali chloride systems demonstrate the utility of Raman spectroscopy in identifying ionic species and their interactions in both solid and liquid states. chemicalbook.comresearchgate.netnih.gov
Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of the structure, properties, and dynamics of N-Butyltriethylammonium chloride.
Density Functional Theory (DFT): DFT calculations are widely used to predict the equilibrium geometry of the N-Butyltriethylammonium cation. nih.govrsc.org These calculations can determine bond lengths, bond angles, and torsional angles with high accuracy. Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman) by calculating the frequencies and intensities of the normal modes. nih.gov These predicted spectra can then be compared with experimental data to confirm structural assignments. Other properties, such as NMR chemical shifts and electronic properties, can also be calculated.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of N-Butyltriethylammonium chloride, particularly in the liquid or solution phase. nih.govscribd.comresearchgate.net By using a suitable force field to describe the interatomic interactions, MD simulations can model the movement of ions over time. brehm-research.de This approach provides valuable information on properties such as:
The structure of the liquid and ion pairing behavior.
Transport properties like diffusion coefficients and ionic conductivity.
Thermodynamic properties.
Computational studies on similar ionic liquids have shown that these methods can effectively predict and explain macroscopic properties based on molecular-level interactions. nih.govresearchgate.net
Electronic Structure Theory (e.g., DFT, Ab Initio) for Molecular Properties and Reactivity
Studies on tetraethylammonium (B1195904) chloride have utilized DFT to analyze its crystal structure and the nature of intermolecular interactions. For instance, in a co-crystal with 3,4,5,6-tetrafluoro-1,2-diiodobenzene, DFT calculations, specifically through Natural Localized Molecular Orbital (NLMO) analysis, have been employed to understand the halogen bonding environment around the chloride anion. researchgate.net These calculations reveal how the lone pair orbitals of the chloride ion influence the quadrupolar tensor, which is dependent on the geometry of the surrounding atoms. researchgate.net Such analyses demonstrate that the chloride anion can act as a multidentate halogen bond acceptor, forming complex supramolecular structures. researchgate.net
For N-Methyl-N,N,N-trioctylammonium chloride, DFT calculations have been used to determine its structure in both the gas phase and in aqueous solution. researchgate.net These theoretical investigations have identified the presence of ionic C-H···Cl bonds, a finding supported by calculations of atomic charges, bond orders, and analyses using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories. researchgate.net The results suggest a monodentate coordination between the cation and the chloride anion. researchgate.net Furthermore, DFT has been instrumental in predicting spectroscopic and thermal properties, showing good agreement with experimental data. researchgate.net
Based on these analogous studies, DFT calculations for N-Butyltriethylammonium chloride would be expected to reveal key information about its molecular geometry, charge distribution, and vibrational frequencies. The calculated properties for related quaternary ammonium salts are summarized in the table below.
| Property | Tetraethylammonium cation | N-Methyl-N,N,N-trioctylammonium cation |
| Point Group | Td (idealized) | C1 |
| Calculated Dipole Moment (in n-hexane) | - | 35.24 D |
| Coordination of Cl- | Can act as a tetradentate halogen bond acceptor researchgate.net | Monodentate coordination via C-H···Cl bonds researchgate.net |
| Key Interactions | Halogen bonding researchgate.net | Ionic hydrogen bonding researchgate.net |
Table 1: Comparison of DFT-calculated properties for analogous quaternary ammonium cations.
Molecular Dynamics Simulations for Solvent and Conformational Effects
Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of ions in solution, including solvent effects and conformational flexibility. While specific MD studies on N-Butyltriethylammonium chloride are scarce, extensive research on tetrabutylammonium chloride (TBAC) provides a robust framework for understanding its likely behavior.
MD simulations of TBAC-based deep eutectic solvents (DESs) have been performed to investigate the structural organization and intermolecular interactions at the atomic level. researchgate.net These studies reveal that the interaction between the chloride anion and the hydrogen bond donor (HBD) is the most dominant, primarily through hydrogen bonding. researchgate.net The addition of co-solvents like water, methanol (B129727), or acetonitrile (B52724) significantly influences the intermolecular interactions due to the preferential solvation of the anions. researchgate.net
The conformational landscape of the alkyl chains in quaternary ammonium cations is also a key aspect that can be explored using MD simulations. For flexible alkyl chains, such as the butyl and ethyl groups in N-Butyltriethylammonium chloride, different conformers will exist in equilibrium. The polarity of the solvent is known to have a profound impact on the conformational preferences of similar molecules. For instance, in 1,3-difluorinated alkanes, the relative stability of different conformers changes significantly with increasing solvent polarity. A similar effect would be anticipated for N-Butyltriethylammonium chloride, where the solvent environment would influence the torsional angles of the butyl and ethyl chains.
The table below summarizes key findings from MD simulations of related systems.
| System | Key Findings from MD Simulations | Reference |
| Tetrabutylammonium chloride-based DES | Anion-HBD interaction is dominant. researchgate.net | researchgate.net |
| Tetrabutylammonium chloride-based DES with co-solvents | Preferential solvation of the anion by polar solvents. researchgate.net | researchgate.net |
| 1,3-Difluorinated alkanes | Solvent polarity significantly affects conformational populations. |
Table 2: Summary of relevant findings from molecular dynamics simulations.
QM/MM Calculations for Complex Chemical Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical reactions and properties in large, complex systems like solutions and biological environments. wikipedia.org In a QM/MM framework, the chemically active region is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field. wikipedia.org
Another relevant application is the study of reaction mechanisms in solution. For instance, QM/MM molecular dynamics simulations have been used to explore the hydration of ruthenium complexes and their interaction with DNA, where the accurate description of both the metal center and the surrounding solvent is crucial. cuni.cz In such simulations, the QM region would typically include the N-Butyltriethylammonium cation and potentially a few explicit solvent molecules, while the rest of the solvent box would be treated with MM. This approach allows for the calculation of free energy profiles of reactions involving the ion. cuni.cz
The general setup for a QM/MM calculation involving N-Butyltriethylammonium chloride would involve the partitioning of the system as described in the table below.
| System Component | Computational Method | Rationale |
| N-Butyltriethylammonium cation | Quantum Mechanics (QM) | To accurately describe the electronic structure and reactivity of the ion. |
| Chloride anion | Quantum Mechanics (QM) | To model the ion-pairing and interactions with the cation and solvent. |
| First solvation shell | Quantum Mechanics (QM) or Molecular Mechanics (MM) | Inclusion in the QM region allows for the explicit treatment of strong solute-solvent interactions. |
| Bulk solvent | Molecular Mechanics (MM) | To model the long-range electrostatic and van der Waals interactions of the environment efficiently. |
Table 3: A typical QM/MM partitioning scheme for N-Butyltriethylammonium chloride in solution.
Prediction of Reactivity, Selectivity, and Reaction Pathways
Computational methods are instrumental in predicting the reactivity and selectivity of chemical species and in elucidating reaction pathways. For N-Butyltriethylammonium chloride, its reactivity is largely dictated by the properties of the butyltriethylammonium cation and the chloride anion.
The butyltriethylammonium cation itself is generally considered chemically inert under many conditions. However, it can undergo decomposition at elevated temperatures, for example, through a Hofmann elimination reaction, which has been noted for the tetraethylammonium cation. wikipedia.org Computational chemistry can be used to calculate the activation barriers for such decomposition pathways.
The chloride anion, on the other hand, can act as a nucleophile or a base, and its reactivity is influenced by its solvation state. In reactions where N-Butyltriethylammonium chloride is used as a phase-transfer catalyst, it facilitates the transfer of the chloride anion from an aqueous phase to an organic phase, where it is more reactive. mdpi.com
Computational studies on the reactivity of similar systems, such as the reaction of (benzamidomethyl)triethylammonium chloride with various nucleophiles, show that the nature of the products depends on the "hardness" or "softness" of the nucleophile. mdpi.com Hard nucleophiles tend to result in substitution products, while soft nucleophiles lead to anion exchange. mdpi.com
The prediction of reaction pathways often involves locating transition states and calculating activation energies. For example, DFT calculations have been used to study the tautomerization mechanisms of organic molecules, providing detailed information on the reaction barriers in different solvents. nih.gov Similar approaches could be applied to reactions involving N-Butyltriethylammonium chloride.
Development and Validation of Computational Solvent Models
The accurate representation of solvent effects is critical for the computational study of chemical systems in the condensed phase. Computational solvent models can be broadly categorized as implicit or explicit.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. lookchem.com These models are computationally efficient and can provide a good first approximation of the solvent's effect on the solute's electronic structure and properties. The accuracy of these models can be assessed by comparing calculated properties, such as solvation free energies, with experimental data. youtube.com
Explicit solvent models, on the other hand, represent individual solvent molecules. This approach is more computationally demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. lookchem.com Molecular dynamics simulations inherently use an explicit solvent representation.
The development and validation of these models are ongoing areas of research. For ionic liquids and related salts, force fields used in MD simulations are often refined to better reproduce experimental properties like viscosity and diffusion coefficients. acs.org One common technique is the scaling of partial charges to account for polarization effects in a mean-field way. acs.org
The choice of solvent model can significantly impact the predicted properties. For instance, in a study of a solute-solvent reaction, a neural network potential trained on DFT data was used to capture the complex hydrogen-bonding networks and their role in the reaction mechanism, highlighting the importance of an accurate and dynamic solvent representation. nih.gov
The table below summarizes the two main types of solvent models and their typical applications.
| Solvent Model Type | Description | Typical Applications |
| Implicit Models (e.g., PCM, SMD) | Solvent is treated as a continuous dielectric medium. lookchem.com | Calculation of solvation free energies, geometry optimization in solution, and prediction of solvent effects on spectroscopic properties. |
| Explicit Models | Individual solvent molecules are included in the simulation. lookchem.com | Molecular dynamics simulations to study solvation structure, dynamics, and the role of specific solute-solvent interactions like hydrogen bonding. |
Table 4: Overview of computational solvent models.
Limited Research Available on N-Butyltriethylammonium Chloride in Supramolecular Chemistry and Host-Guest Systems
The principles of supramolecular chemistry often involve the study of non-covalent interactions between molecules, leading to the formation of complex and functional assemblies. Quaternary ammonium salts, in general, are known to participate in these interactions, acting as guests within host molecules or contributing to the formation of larger supramolecular structures. However, the specific behavior of a given salt is highly dependent on its structure, including the nature of the alkyl groups attached to the nitrogen atom.
Investigations into molecular recognition phenomena with similar quaternary ammonium compounds have demonstrated their ability to be recognized by various synthetic receptors, such as crown ethers and calixarenes. These interactions are driven by a combination of forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces. The size and shape of the cation are critical factors in determining the selectivity and strength of binding with a particular host molecule.
Similarly, the self-assembly of amphiphilic quaternary ammonium salts into micelles and other aggregates in solution is a well-documented phenomenon. This process is governed by the balance of hydrophobic and hydrophilic interactions. While it can be inferred that N-Butyltriethylammonium chloride may exhibit some of these general properties, the absence of specific studies precludes a detailed discussion of its critical micelle concentration, the morphology of its aggregates, or its behavior in forming complex supramolecular architectures.
Furthermore, the role of quaternary ammonium salts as templates in the synthesis of porous materials and other host-guest systems has been an area of active research. The cation can direct the organization of inorganic or organic frameworks, leading to materials with specific structures and properties. Without dedicated research on N-Butyltriethylammonium chloride, its efficacy and specific templating effects in such systems remain uncharacterized.
Applications and Research in Ion Exchange Phenomena Involving Quaternary Ammonium Species
Principles of Ion Exchange with Quaternary Ammonium (B1175870) Moieties
The fundamental principle of ion exchange involving quaternary ammonium moieties lies in the interaction between the cationic quaternary ammonium group ([Q]⁺) and mobile anions (A⁻) in a system. dcu.ienih.gov In anion exchange chromatography, for example, a solid stationary phase (resin) is functionalized with positively charged quaternary ammonium groups. dcu.ie These fixed charges are initially balanced by counter-anions from a buffer solution. When a sample containing a mixture of different anions is introduced, a competitive displacement process occurs. The various anions in the sample compete with the initial counter-anions for the binding sites on the resin.
The strength of this interaction depends on several factors, including the charge density and size of the anions. Elution and separation are achieved by changing the ionic strength or pH of the mobile phase, which alters the competitive balance and causes the bound anions to be released sequentially. dcu.ie
Selective Ion Transport and Separation Studies
Quaternary ammonium species are central to technologies designed for the selective transport and separation of ions. Anion exchange membranes (AEMs) functionalized with quaternary ammonium groups are engineered to facilitate the transport of specific anions, a critical function in applications like electrodialysis, fuel cells, and redox flow batteries. osti.gov The selectivity of these membranes is not absolute and is influenced by the properties of the ions being transported (charge, size, hydration) and the characteristics of the membrane itself (fixed charge density, water content, polymer structure). osti.govnih.gov
Research has shown that the presence of mobile quaternary ammonium salts can also be used to modulate the separation efficiency of other types of membranes, such as those used for nanofiltration. researchgate.net In one such study, the addition of a quaternary ammonium salt, tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium chloride (TBAC), to a solution containing sodium salicylate (B1505791) was found to significantly alter the transport of the salicylate anion through a nanofiltration membrane. researchgate.net The transmission of salicylate anions decreased notably in the presence of the quaternary ammonium salt, demonstrating how these compounds can be used as agents to enhance the separation of specific monovalent ions. researchgate.net
| Ion | Initial Transmission (%) | Transmission with TBAB Addition (%) |
|---|---|---|
| Salicylate | 44 - 56 | 12 - 22 |
| Bromide | 90 - 95 | 86 - 91 |
Another important application is Donnan dialysis, a process that uses an ion exchange membrane to separate ionic species based on concentration gradients. desware.netmdpi.com For instance, Donnan dialysis has been successfully applied to recover ammonium (NH₄⁺) from wastewater streams using cation exchange membranes. mdpi.comuvic-ucc.catnih.gov In these systems, a high concentration of a different cation (like Na⁺) in a "receiver" solution drives the transport of NH₄⁺ from the "feed" solution across the membrane. desware.netmdpi.com The choice of membrane, characterized by its fixed functional groups and structure, dictates the rate and selectivity of this ion transport. mdpi.com Studies comparing different cation exchange membranes show significant variation in ammonium transfer rates, highlighting the importance of membrane characteristics in separation performance. mdpi.com
Interaction with Charged Species and Membranes in Ion Exchange Processes
The interaction between quaternary ammonium species, charged analytes, and the ion exchange matrix is a complex interplay of electrostatic forces, steric effects, and hydration. In anion exchange membranes (AEMs), the fixed quaternary ammonium cations create a charged environment that governs ion transport. osti.gov The density of these fixed charges and their interaction with mobile ions and water molecules are critical to the membrane's performance. osti.govnih.gov
The structure of the quaternary ammonium cation itself significantly impacts these interactions. The size and hydrophobicity of the alkyl groups (such as the butyl and ethyl groups in N-Butyltriethylammonium) influence the membrane's properties. rsc.orgnih.gov For example, longer alkyl chains can affect water uptake, ionic clustering, and the mechanical stability of the membrane. nih.govacs.org These factors, in turn, influence the membrane's ionic conductivity and durability. nih.govrsc.org Research comparing different quaternary ammonium groups grafted onto a polymer backbone reveals how these structural changes affect key membrane properties.
| QA Group | Ion Exchange Capacity (IEC) (mmol g⁻¹) | Water Uptake (%) | Hydroxide (B78521) Ion Conductivity (mS cm⁻¹ at 80 °C) | Source |
|---|---|---|---|---|
| N-Methylpyrrolidinium | 1.58 | 75 | - | acs.org |
| Quinuclidinium (with pentyl spacer) | 1.4 - 2.0 | - | ~120 - 150 | rsc.org |
| Piperidinium (with pentyl spacer) | 1.4 - 2.0 | - | ~100 - 140 | rsc.org |
| Functionalized Silica (QPPO/QSiO₂) | 3.21 | - | 45.08 | nih.govacs.org |
In aqueous solutions, the hydration of both the quaternary ammonium cation and the exchanging anions is crucial. rsc.org The arrangement of water molecules around the ions affects their mobility and their ability to interact with the fixed charges of the exchange medium. acs.orgrsc.org Molecular simulations of tetraalkylammonium ions in water show that smaller cations like tetramethylammonium (B1211777) (TMA⁺) are space-filling, while larger, more flexible cations like tetrabutylammonium (TBA⁺) are penetrable by water molecules and counter-ions. rsc.org This difference in hydration and structure influences ion-ion and ion-membrane interactions, ultimately affecting the efficiency and selectivity of the ion exchange process.
Q & A
Q. What are the established synthetic routes for N-Butyltriethylammonium chloride, and how can reaction efficiency be optimized?
N-Butyltriethylammonium chloride is typically synthesized via quaternization of triethylamine with n-butyl chloride. To optimize efficiency:
- Maintain a 1:1.2 molar ratio of triethylamine to n-butyl chloride to ensure complete alkylation.
- Conduct the reaction in anhydrous acetonitrile at 60–70°C for 12–24 hours under nitrogen to minimize side reactions.
- Purify the product via recrystallization from ethanol-diethyl ether (1:3 v/v) to remove unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing N-Butyltriethylammonium chloride, and what key spectral markers should be identified?
- ¹H NMR : Look for a triplet at δ 3.2–3.4 ppm (N⁺-CH₂ groups) and a multiplet at δ 1.4–1.6 ppm (butyl chain CH₂).
- IR Spectroscopy : Confirm the presence of C-N⁺ stretches at 1,480–1,520 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak at m/z 220.2 [M-Cl]⁺ .
Q. What are the recommended protocols for assessing the purity of N-Butyltriethylammonium chloride in laboratory settings?
- Use ion chromatography (IC) with a conductivity detector to quantify chloride content (theoretical: ~20.1% ).
- Perform HPLC with charged aerosol detection (CAD) to detect non-ionic impurities, as the compound lacks UV chromophores.
- Validate purity via elemental analysis (expected: C 54.7%, H 10.5%, N 5.3%, Cl 20.1%) .
Advanced Research Questions
Q. How does N-Butyltriethylammonium chloride influence reaction kinetics in phase-transfer catalysis (PTC), and what experimental parameters should be controlled?
As a quaternary ammonium salt , it facilitates PTC by stabilizing anionic species in organic phases. Key parameters:
- Concentration : Optimize at 0.5–2 mol% relative to substrate to balance catalytic activity and solubility.
- Solvent Polarity : Use toluene or dichloromethane to enhance ion-pair partitioning.
- Temperature : Monitor for exothermicity (ΔH ~ -50 kJ/mol) in biphasic reactions .
Q. What are the thermal decomposition pathways of N-Butyltriethylammonium chloride under different atmospheric conditions?
- Inert Atmosphere (N₂) : Degrades at >200°C via Hofmann elimination, releasing triethylamine and 1-chlorobutane .
- Oxidative Atmosphere (Air) : Forms NOₓ and chlorinated hydrocarbons above 180°C .
- Mitigation : Store at <25°C in airtight containers with desiccants to prevent hydrolysis .
Q. How can computational chemistry methods be applied to predict the solvation effects of N-Butyltriethylammonium chloride in various solvent systems?
- Use COSMO-RS or MD simulations to calculate solvation free energy (ΔGₛₒₗ) in polar (e.g., water) vs. non-polar (e.g., hexane) solvents.
- Analyze radial distribution functions (RDFs) to quantify ion-pair interactions.
- Validate predictions with conductivity measurements in mixed solvents .
Methodological Notes
- Safety : Handle with nitrile gloves and fume hoods ; avoid skin contact (irritant) and inhalation (LD₅₀ > 200 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
